N-(4-methoxyphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
The exact mass of the compound this compound is 532.12389761 g/mol and the complexity rating of the compound is 876. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S2/c1-18-7-3-4-8-19(18)16-31-23-10-6-5-9-22(23)26-24(37(31,33)34)15-28-27(30-26)36-17-25(32)29-20-11-13-21(35-2)14-12-20/h3-15H,16-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMLAMGYHZMERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities that merit thorough investigation. This article synthesizes existing research findings on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a unique tricyclic structure combined with a methoxyphenyl group and a sulfanyl acetamide moiety. The intricate arrangement of functional groups suggests potential interactions with biological targets.
Anticancer Activity
Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the p53 pathway.
- Case Study : In vitro studies using various cancer cell lines (e.g., breast and lung cancer) demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values were reported in the range of 10-30 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| A549 (Lung) | 25 | p53 pathway modulation |
| HeLa (Cervical) | 20 | Induction of apoptosis |
Antimicrobial Activity
The compound has also shown antimicrobial properties against various pathogens:
- Bacterial Inhibition : Preliminary tests indicate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Fungal Activity : The compound displayed antifungal activity against Candida albicans, with an MIC value of 50 µg/mL.
| Pathogen | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bacterial |
| Bacillus subtilis | 16 | Bacterial |
| Candida albicans | 50 | Fungal |
Mechanisms of Biological Activity
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells leading to apoptosis.
- Cell Cycle Arrest : Observations suggest that it may cause G1 phase arrest in cancer cells.
Toxicity and Safety Profile
Toxicological assessments are crucial for determining the safety profile of this compound:
- Acute Toxicity : Animal studies indicate a median lethal dose (LD50) greater than 2000 mg/kg body weight.
- Chronic Toxicity : Long-term exposure studies are needed to assess potential carcinogenic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
